molecular formula C18H15NO3 B11839350 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid CAS No. 18193-09-4

6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid

Katalognummer: B11839350
CAS-Nummer: 18193-09-4
Molekulargewicht: 293.3 g/mol
InChI-Schlüssel: FQTBLEKJNRAEGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid: is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core substituted with a methoxy group at the 6-position, a methylphenyl group at the 2-position, and a carboxylic acid group at the 4-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-methoxybenzaldehyde with 4-methylphenylamine to form an imine intermediate. This intermediate undergoes cyclization in the presence of a suitable catalyst to yield the quinoline core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology and Medicine: This compound has shown potential as a pharmacophore in the design of new drugs. It has been investigated for its antibacterial, antifungal, and anticancer properties. The presence of the quinoline core is particularly significant due to its known biological activity .

Industry: In the material science field, this compound is used in the development of fluorescent dyes and sensors. Its ability to form stable complexes with metals makes it useful in the creation of materials with specific electronic properties .

Wirkmechanismus

The biological activity of 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid is primarily attributed to its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the carboxylic acid group allows for further functionalization. The 4-methylphenyl group contributes to its lipophilicity and potential interactions with biological targets .

Eigenschaften

CAS-Nummer

18193-09-4

Molekularformel

C18H15NO3

Molekulargewicht

293.3 g/mol

IUPAC-Name

6-methoxy-2-(4-methylphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C18H15NO3/c1-11-3-5-12(6-4-11)17-10-15(18(20)21)14-9-13(22-2)7-8-16(14)19-17/h3-10H,1-2H3,(H,20,21)

InChI-Schlüssel

FQTBLEKJNRAEGI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC)C(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.